molecular formula C25H20BrN3O2S B5069220 2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide

2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide

Cat. No.: B5069220
M. Wt: 506.4 g/mol
InChI Key: FIILJHBEFNDPSJ-UHFFFAOYSA-N
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Description

2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide is a complex organic compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Chemical Reactions Analysis

2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium hydroxide or potassium cyanide.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Mechanism of Action

The mechanism of action of 2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which is crucial in the treatment of neurological disorders . Additionally, it inhibits the aggregation of β-amyloid proteins, which is significant in the context of Alzheimer’s disease .

Comparison with Similar Compounds

2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide can be compared with other isoindoline-1,3-dione derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S.BrH/c1-15-10-11-18(12-16(15)2)26-25-27-22(14-31-25)17-6-5-7-19(13-17)28-23(29)20-8-3-4-9-21(20)24(28)30;/h3-14H,1-2H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIILJHBEFNDPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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